4'-Chloroacetanilide
CAS No.: 539-03-7
VCID: VC0195516
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4'-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, featuring a chlorine atom at the para position of the phenyl ring. Primarily recognized as an impurity in acetaminophen (paracetamol), it also functions in various chemical processes . 4′-Chloroacetanilide appears as a white or grayish-beige crystalline powder . It has a melting point of 176-178 °C and a boiling point of 333 °C . It is insoluble in water but soluble in alcohol, ether, and carbon disulfide, with slight solubility in carbon tetrachloride and benzene . This compound has applications in scientific research, serving as an intermediate in the synthesis of various organic compounds, and is studied for its potential biological activities and interactions with enzymes. In medicine, it is investigated for its role as an impurity in pharmaceutical formulations and its effects on drug efficacy. Furthermore, it sees use in the production of dyes, pigments, and other industrial chemicals. In analytical chemistry, 4'-Chloroacetanilide can act as an internal standard in high-performance liquid chromatography (HPLC). Similar compounds include 4-methylacetanilide, 4-nitroacetanilide, and 4-fluoroacetanilide. 4'-Chloroacetanilide's distinct chemical and physical properties arise from the presence of the chlorine atom, leading to different reactivity patterns and biological activities compared to its analogs. For example, 4-nitroacetanilide is more prone to reduction reactions, while 4-fluoroacetanilide exhibits different electronic effects due to the fluorine atom. |
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CAS No. | 539-03-7 |
Product Name | 4'-Chloroacetanilide |
Molecular Formula | C8H8ClNO |
Molecular Weight | 169.61 g/mol |
IUPAC Name | N-(4-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
Standard InChIKey | GGUOCFNAWIODMF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)Cl |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | Paracetamol Impurity J; N-(4-Chlorophenyl)acetamide; N-(p-Chlorophenyl)acetamide; N-Acetyl-4-chloroaniline; N-Acetyl-p-chloroaniline; p-Chloroacetanilide; |
PubChem Compound | 10871 |
Last Modified | Aug 15 2023 |
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